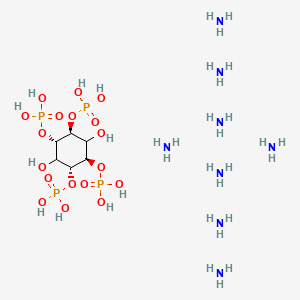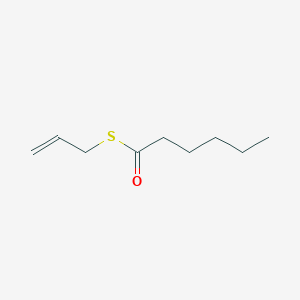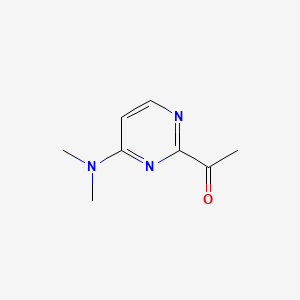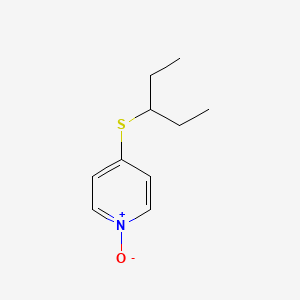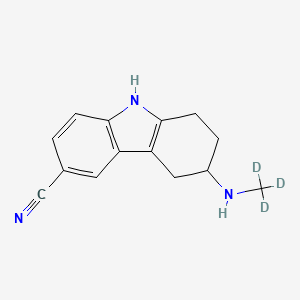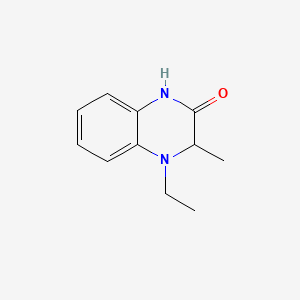
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a chemical compound with the molecular formula C20H18Cl2SiZr . It is often used in research and experimental applications .
Synthesis Analysis
This compound is typically synthesized for experimental or research use . It is a type of Ziegler-Natta catalyst, showing extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C20H18Cl2SiZr . It is a chiral, stereorigid metallocene catalyst .Chemical Reactions Analysis
As a type of Ziegler-Natta catalyst, this compound shows extremely high activity for polymerization of olefins such as ethylene, propylene, and styrene .Physical and Chemical Properties Analysis
This compound is an orange powder . It has a molecular weight of 448.57 . It is sensitive to moisture .Mechanism of Action
Target of Action
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL is a chiral, stereorigid metallocene catalyst . Its primary targets are olefins such as ethylene, propylene, and styrene .
Mode of Action
This compound interacts with its targets (olefins) in the presence of a co-catalyst, methylaluminoxane (MAO) . This interaction leads to the polymerization of the olefins .
Biochemical Pathways
The compound is involved in the Ziegler-Natta catalysis pathway . This pathway is responsible for the polymerization of olefins .
Pharmacokinetics
It’s important to note that the compound is sensitive to moisture .
Result of Action
The result of the compound’s action is the formation of polymers from olefins . It shows extremely high activity for this polymerization process .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is sensitive to moisture , suggesting that it should be stored in a cool and dry environment . Furthermore, the presence of a co-catalyst (MAO) is necessary for its activity .
Safety and Hazards
Future Directions
Properties
| { "Design of the Synthesis Pathway": "The synthesis of RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL can be achieved through a metathesis reaction between bis(1-indenyl)zirconium dichloride and dimethylsilanediol. The reaction is carried out in the presence of a Grignard reagent, which is prepared from dimethylmagnesium and trimethylsilyl chloride.", "Starting Materials": [ "Bis(1-indenyl)zirconium dichloride", "Dimethylsilanediol", "Dimethylmagnesium", "Trimethylsilyl chloride" ], "Reaction": [ "Preparation of Grignard reagent: Dimethylmagnesium is added dropwise to trimethylsilyl chloride in anhydrous diethyl ether at -78°C under nitrogen atmosphere.", "Addition of Grignard reagent: The Grignard reagent is slowly added to a solution of bis(1-indenyl)zirconium dichloride in anhydrous tetrahydrofuran at -78°C. The resulting mixture is stirred at room temperature for 1 hour.", "Addition of dimethylsilanediol: Dimethylsilanediol is added to the reaction mixture and stirred at room temperature for 2 hours.", "Work-up: The reaction mixture is quenched with water and extracted with dichloromethane. The organic layer is dried over magnesium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL as a yellow solid." ] } | |
CAS No. |
146814-57-5 |
Molecular Formula |
C22H24SiZr |
Molecular Weight |
407.743 |
IUPAC Name |
carbanide;di(inden-1-yl)-dimethylsilane;zirconium(2+) |
InChI |
InChI=1S/C20H18Si.2CH3.Zr/c1-21(2,19-13-11-15-7-3-5-9-17(15)19)20-14-12-16-8-4-6-10-18(16)20;;;/h3-14H,1-2H3;2*1H3;/q;2*-1;+2 |
InChI Key |
GMGPRQFWKHSHEV-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].C[Si](C)([C]1[CH][CH][C]2[C]1C=CC=C2)[C]3[CH][CH][C]4[C]3C=CC=C4.[Zr+2] |
Synonyms |
RAC-DIMETHYLSILYLBIS-(1-INDENYL)ZIRCONIUM(IV)DIMETHYL |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



